molecular formula C14H14O2 B7845276 1-(2-Ethoxynaphthalen-1-yl)ethanone

1-(2-Ethoxynaphthalen-1-yl)ethanone

Cat. No.: B7845276
M. Wt: 214.26 g/mol
InChI Key: UXQCCXLEKIFOEZ-UHFFFAOYSA-N
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Description

1-(2-Ethoxynaphthalen-1-yl)ethanone is a useful research compound. Its molecular formula is C14H14O2 and its molecular weight is 214.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesized from 1-(4- Chloro -1-hydroxynaphthalen-2-yl)-ethanone, compounds related to 1-(2-Ethoxynaphthalen-1-yl)ethanone demonstrate significant antimicrobial activities. Chlorine substituents enhance this activity (Sherekar, Padole, & Kakade, 2022).

Antimicrobial Activity

  • Compounds derived from this compound, synthesized using various methods, exhibit notable in vitro antibacterial and antifungal activities against several bacterial and fungal strains (Ashok et al., 2014).

Photophysical Properties

  • Polyheterocyclic analogues of 1-(5-hydroxynaphtho[2,1-b]furan-4-yl)ethanone, a related compound, exhibit interesting photophysical properties. This includes excited-state intramolecular proton transfer phenomena (Zhang et al., 2017).

Organic Synthesis

  • Compounds similar to this compound are used in regioselective acylation processes. These are important for producing commercially valuable intermediates like Naproxen (Kumaraguru et al., 2014).

Photoinduced Synthesis

  • Related compounds are involved in photoinduced synthesis processes that generate functionally diverse molecules, useful in various chemical and pharmaceutical applications (Jiang et al., 2015).

Properties

IUPAC Name

1-(2-ethoxynaphthalen-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-3-16-13-9-8-11-6-4-5-7-12(11)14(13)10(2)15/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQCCXLEKIFOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.